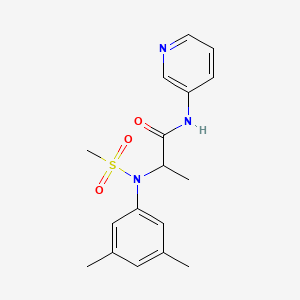
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide
Übersicht
Beschreibung
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, commonly known as DMAPA, is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications. DMAPA belongs to the class of compounds known as protease inhibitors, which are molecules that bind to enzymes involved in the breakdown of proteins, thus preventing their activity.
Wirkmechanismus
DMAPA exerts its therapeutic effects by binding to the active site of proteases, thus preventing their activity. Specifically, DMAPA is thought to bind to the catalytic domain of proteases, preventing the cleavage of peptide bonds and inhibiting the activity of these enzymes.
Biochemical and Physiological Effects:
DMAPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the induction of apoptosis (programmed cell death), and the modulation of immune system function. In addition, DMAPA has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMAPA is its high potency and selectivity for proteases, which makes it an attractive candidate for therapeutic development. However, one of the limitations of DMAPA is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, DMAPA can be toxic at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
Despite the promising therapeutic potential of DMAPA, there is still much to be learned about its mechanism of action and potential applications. Future research should focus on elucidating the molecular mechanisms by which DMAPA exerts its effects, as well as exploring its potential applications in the treatment of various diseases. In addition, further studies are needed to determine the optimal dosing and administration strategies for DMAPA, as well as its potential toxicity and side effects.
Wissenschaftliche Forschungsanwendungen
DMAPA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. One of the most promising areas of research involves the use of DMAPA as a potential anti-cancer agent. Studies have shown that DMAPA can inhibit the activity of proteases involved in the growth and spread of cancer cells, thus preventing their proliferation.
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-8-13(2)10-16(9-12)20(24(4,22)23)14(3)17(21)19-15-6-5-7-18-11-15/h5-11,14H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUNBNWZNLQDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388049 | |
| Record name | AC1MHBNZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide | |
CAS RN |
5479-53-8 | |
| Record name | AC1MHBNZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone](/img/structure/B4196977.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4196978.png)
![3-(benzoylamino)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4196981.png)
![N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B4196989.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4196992.png)

![N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4197005.png)
![2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole](/img/structure/B4197016.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4197020.png)
![2,2-dichloro-1-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide](/img/structure/B4197023.png)
![1-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}ethanone](/img/structure/B4197029.png)
![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B4197036.png)
![2-(4-methyl-1-piperidinyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B4197039.png)
![N-(3-acetylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4197043.png)